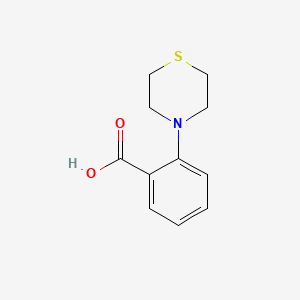

2-(Thiomorpholin-4-yl)benzoic acid

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 2-(Thiomorpholin-4-yl)benzoic acid consists of a benzoic acid group attached to a thiomorpholine group. The InChI code for this compound is 1S/C11H13NO2S/c13-11(14)9-3-1-2-4-10(9)12-5-7-16-8-6-12/h1-4H,5-8H2,(H,13,14) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Thiomorpholin-4-yl)benzoic acid include a molecular weight of 223.29 g/mol. The compound related to it, 4-[(thiomorpholin-4-yl)methyl]benzoic acid, has a melting point between 208 - 210 degrees Celsius .Applications De Recherche Scientifique

Medicine: Antimicrobial and Antiviral Agent

2-(Thiomorpholin-4-yl)benzoic acid may serve as a scaffold for developing new antimicrobial and antiviral agents. Thiazole, a related structure, is known for its role in various biologically active compounds, including antimicrobial and antiretroviral drugs . By extension, derivatives of 2-(Thiomorpholin-4-yl)benzoic acid could be synthesized and tested for similar biological activities.

Agriculture: Fungicide and Pesticide Development

In agriculture, this compound could be explored for its potential use as a fungicide or pesticide. Its structural similarity to other thiazole compounds, which are used in sulfur drugs and biocides, suggests that it may help protect crops against fungal diseases and pests .

Material Science: Polymer Synthesis

The chemical structure of 2-(Thiomorpholin-4-yl)benzoic acid indicates potential utility in material science, particularly in the synthesis of novel polymers. Its benzoic acid moiety could be involved in polymerization reactions, leading to materials with unique properties suitable for industrial applications .

Pharmacology: Drug Design and Discovery

In pharmacology, this compound’s core structure could be modified to create new drugs. Molecular docking studies and enzymatic analysis could be conducted to assess its potential as a pharmacophore in drug design, especially for diseases where trans-sialidase-like enzymes are therapeutic targets .

Environmental Applications: Heavy Metal Chelation

Environmental cleanup efforts could benefit from the chelating properties of 2-(Thiomorpholin-4-yl)benzoic acid derivatives. These compounds could be designed to bind heavy metals, aiding in the removal of toxic substances from water and soil .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be used to study enzyme inhibition. Its structure allows for potential interactions with various enzymes, which could be valuable in understanding disease mechanisms or developing enzyme-based assays .

Propriétés

IUPAC Name |

2-thiomorpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPZUTUWUXCBNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiomorpholin-4-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[Cyclohexyl(methyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466569.png)

![1-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466570.png)

![1-[(Ethylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466571.png)

![1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466572.png)

![1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466574.png)

![1-{[(4-Fluorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466575.png)

![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466576.png)

![4-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}phenol](/img/structure/B1466578.png)

![1-{[(4-Chlorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466579.png)

![1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466581.png)

![2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1466586.png)

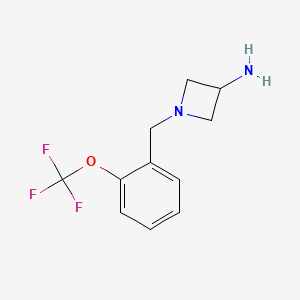

![1-[(2-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1466587.png)

![1-{[(4-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466589.png)